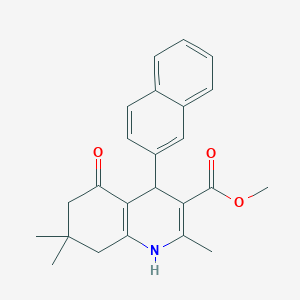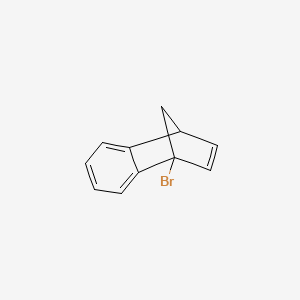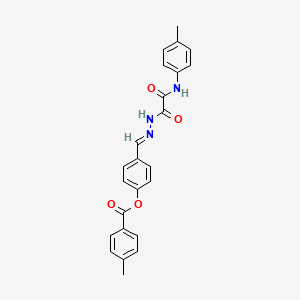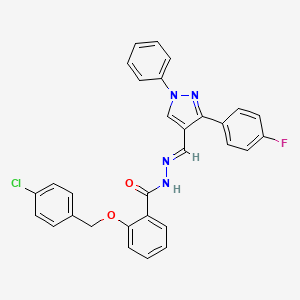
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C14H24O4. It is a cyclohexane derivative with two carboxylic acid groups and a 4-methylpentyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method is the alkylation of cyclohexane-1,2-dicarboxylic acid with 4-methylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carboxylic acid groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound’s hydrophobic 4-methylpentyl group may also influence its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Lacks the 4-methylpentyl substituent.
4-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with a different alkyl substituent.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: An ester derivative with different functional groups.
Uniqueness
4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is unique due to its specific combination of a cyclohexane ring, two carboxylic acid groups, and a 4-methylpentyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
62701-93-3 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H24O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h9-12H,3-8H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ZVEOVTRRNBJHNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1CCC(C(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)


![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)




![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)

![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

